molecular formula C23H16FN5O2 B10931069 3-(4-Fluorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide CAS No. 1174866-05-7

3-(4-Fluorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10931069
CAS No.: 1174866-05-7
M. Wt: 413.4 g/mol
InChI Key: WDHARMFWGDRDAH-UHFFFAOYSA-N
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Description

The compound 3-(4-Fluorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic molecule featuring an isoxazolo[5,4-b]pyridine core substituted with fluorophenyl, phenyl, and 1-methylpyrazole carboxamide groups.

Properties

CAS No.

1174866-05-7

Molecular Formula

C23H16FN5O2

Molecular Weight

413.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(2-methylpyrazol-3-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H16FN5O2/c1-29-19(11-12-25-29)27-22(30)17-13-18(14-5-3-2-4-6-14)26-23-20(17)21(28-31-23)15-7-9-16(24)10-8-15/h2-13H,1H3,(H,27,30)

InChI Key

WDHARMFWGDRDAH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N~4~-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or continuous flow chemistry to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and can significantly reduce production time and costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N~4~-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced biological activities .

Scientific Research Applications

3-(4-Fluorophenyl)-N~4~-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N~4~-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For instance, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The target compound’s isoxazolo[5,4-b]pyridine core distinguishes it from analogs with pyrazoline (e.g., compounds 1–4 in ), pyrimidine (), or triazole () backbones. Key differences include:

  • Isoxazolo-pyridine : Combines isoxazole and pyridine rings, likely enhancing π-π stacking and rigidity compared to saturated pyrazolines .
  • Pyrazoline : Partially saturated five-membered rings (4,5-dihydro-1H-pyrazole) in may confer conformational flexibility but reduce thermal stability .

Substituent Effects

  • 4-Fluorophenyl Group : A common substituent in all compared compounds (target compound, ). Fluorination enhances lipophilicity and metabolic stability by blocking cytochrome P450 oxidation sites .
  • Carboxamide Linkage : Present in the target compound and –3. The 1-methylpyrazole carboxamide in the target compound may improve solubility compared to ’s hydroxymethylpyrimidine .

Crystallographic and Stability Data

Compound Class Core Structure Key Substituents Crystallographic Confirmation Reference
Target Compound Isoxazolo[5,4-b]pyridine 4-Fluorophenyl, 1-methylpyrazole Not reported
N-Substituted Pyrazolines Pyrazoline 4-Fluorophenyl, bromo/chloro aryl Yes (SHELX-refined)
Pyrimidine Carboxamide Pyrimidine 4-Fluorophenyl, hydroxymethyl Yes (Acta Cryst. 2011)
Triazole Carboxamides Triazole 4-Fluorobenzyl, amino groups Not available
  • Crystallography : Pyrazoline derivatives () and pyrimidine analogs () were structurally validated using SHELX-based refinement, a gold standard for small-molecule crystallography . The absence of data for the target compound suggests opportunities for future structural studies.

Research Findings and Implications

Pharmacological Potential (Inferred)

  • Target Compound : The isoxazole-pyridine core may target enzymes like COX-2 or tyrosine kinases, leveraging fluorophenyl’s electron-withdrawing effects for binding .

Biological Activity

3-(4-Fluorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological evaluations, particularly focusing on its antiproliferative effects against cancer cell lines.

Chemical Structure and Properties

The compound's systematic name reflects its complex structure, which includes a pyrazole moiety and isoxazole ring. The molecular formula is C20H25FN4OC_{20}H_{25}FN_{4}O, and its structure can be represented as follows:

SMILES CC O NCC1CC2CCN1CC2C3 CC NN3C C4 CC C C C4 F\text{SMILES CC O NCC1CC2CCN1CC2C3 CC NN3C C4 CC C C C4 F}

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The method includes the formation of the pyrazole and isoxazole rings, followed by the introduction of the 4-fluorophenyl group. Research indicates that modifications at various positions on the pyrazole and isoxazole rings can significantly affect biological activity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. Notably, a study highlighted the compound's efficacy against prostate cancer cell lines LNCaP and PC-3. The results showed that certain derivatives had an IC50 value as low as 18 µM against LNCaP cells, with a notable downregulation of prostate-specific antigen (PSA) levels by 46% .

Cell Line IC50 (µM) PSA Downregulation (%)
LNCaP1846
PC-3Not specifiedNot specified

The compound's mechanism appears to involve the inhibition of tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation. Inhibition of TRK activity has been linked to reduced tumor growth in various cancers. For instance, related compounds showed IC50 values in the nanomolar range for TRK inhibition, indicating potent activity .

Study 1: Prostate Cancer

In a significant study published in 2016, researchers synthesized a series of pyrazole derivatives, including the target compound. They evaluated these compounds for their antiproliferative effects on prostate cancer cell lines. The study concluded that specific structural modifications enhanced activity against LNCaP cells .

Study 2: TRK Inhibition

Another investigation focused on the inhibition of TRK pathways using related compounds. This study demonstrated that certain derivatives exhibited strong inhibitory effects on TRK activity, suggesting potential applications in treating cancers driven by aberrant TRK signaling .

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